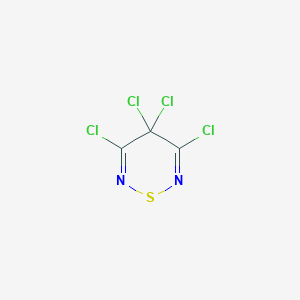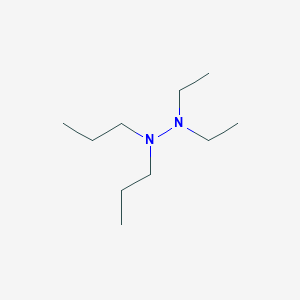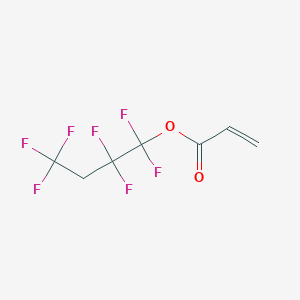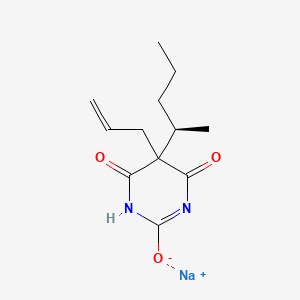
Hexane, 4-ethyl-2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexane, 4-ethyl-2,2-dimethyl- is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is also known by its systematic name, 4-ethyl-2,2-dimethylhexane. It is a colorless liquid at room temperature and is used in various industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexane, 4-ethyl-2,2-dimethyl- can be synthesized through various organic synthesis methods. One common method involves the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert solvent such as hexane or toluene, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of hexane, 4-ethyl-2,2-dimethyl- often involves the catalytic hydrogenation of corresponding alkenes. This process is carried out in large reactors where the alkene is exposed to hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Hexane, 4-ethyl-2,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: It can be reduced to form simpler alkanes.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
Hexane, 4-ethyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in gas chromatography.
Biology: It is used in the extraction of lipids and other non-polar compounds from biological samples.
Medicine: It is studied for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of hexane, 4-ethyl-2,2-dimethyl- primarily involves its interaction with non-polar molecules. Due to its hydrophobic nature, it can dissolve non-polar substances and facilitate their transport across hydrophobic environments. This property makes it useful in various applications, including solvent extraction and drug delivery.
Comparaison Avec Des Composés Similaires
Hexane: A straight-chain alkane with the formula C6H14.
2,2-Dimethylhexane: A branched alkane with the formula C8H18.
4-Ethyl-2,2-dimethylpentane: A similar branched alkane with a slightly different structure.
Comparison: Hexane, 4-ethyl-2,2-dimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to straight-chain alkanes like hexane, it has a lower boiling point and different reactivity due to the presence of branches. Its specific structure also makes it more suitable for certain applications, such as solvent extraction and chromatography, where its unique properties can be advantageous.
Propriétés
Numéro CAS |
52896-99-8 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
4-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(7-2)8-10(3,4)5/h9H,6-8H2,1-5H3 |
Clé InChI |
QHLDBFLIDFTHQI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)

![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)
![[(2S,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14650031.png)







![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)

